molecular formula C23H22N2O4S B2666140 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 921871-19-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2666140
CAS No.: 921871-19-4
M. Wt: 422.5
InChI Key: JXXJAAHVFDPCGW-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through amide bond formation. Key steps include:

    Formation of Benzofuran Intermediate: Ethylation of benzofuran derivatives under basic conditions.

    Synthesis of Thiazole Intermediate: Cyclization reactions involving thioamides and α-haloketones.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-27-19-7-5-6-16-12-20(29-21(16)19)18-13-30-23(24-18)25-22(26)15-8-10-17(11-9-15)28-14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXJAAHVFDPCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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